SJFα
CAS No.: 2254609-27-1
Cat. No.: VC0543279
Molecular Formula: C59H67F2N7O11S
Molecular Weight: 1120.2798
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2254609-27-1 |
---|---|
Molecular Formula | C59H67F2N7O11S |
Molecular Weight | 1120.2798 |
IUPAC Name | N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
Standard InChI | InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1 |
Standard InChI Key | CGOWEGDPCPSDKZ-WFYKIECOSA-N |
SMILES | O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Composition
SJFα possesses a complex chemical structure with the molecular formula C59H67F2N7O11S and a molecular weight of 1120.27 Daltons . Its chemical name is N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide . The compound has a predicted density of 1.331 g/cm³ .
Structural Components
SJFα consists of three key structural components:
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A target protein binding moiety (warhead) - the multikinase inhibitor foretinib
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An E3 ubiquitin ligase recruiting element - a von Hippel-Lindau (VHL) ligand
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A 13-atom linker that connects these two functional elements
The specific architecture of SJFα plays a crucial role in its selective degradation properties. The compound is characterized by an amide connection between the warhead and linker components, which distinguishes it from other related PROTACs with different connectivity patterns .
Mechanism of Action
PROTAC-Mediated Protein Degradation
SJFα operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (p38α), the PROTAC molecule itself, and the E3 ubiquitin ligase (VHL) . This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome .
Biological Activity
Target Selectivity
SJFα exhibits remarkable selectivity for p38α degradation while showing substantially reduced activity against other p38 isoforms. The selectivity profile of SJFα is as follows:
Target | DC50 (nM) | Dmax (%) |
---|---|---|
p38α | 7.16 | 97.4 |
p38δ | 299 | 18 |
p38β | No significant degradation at concentrations up to 2.5 μM | - |
p38γ | No significant degradation at concentrations up to 2.5 μM | - |
This selective degradation capability distinguishes SJFα from many traditional inhibitors and even from other PROTACs with similar warhead components but different linker configurations .
Duration of Effect
SJFα demonstrates sustained degradation activity, maintaining p38α degradation efficacy for up to 72 hours post-washout in cellular studies . This prolonged effect offers advantages over traditional inhibitors that typically require continuous presence to maintain their therapeutic effect .
Dependency on Linker Properties
Structural Determinants of Selectivity
Differential Target Presentation
The impressive enzyme isoform degradation selectivity of SJFα is driven by differential target presentation, leading to productive ternary complex formation that depends critically on the exit vector selected and the linker length . This structural feature enables SJFα to discriminate between highly similar protein isoforms despite using the same warhead component .
Impact of Linker Configuration
The exit vector and linker length in SJFα play crucial roles in determining which p38 isoform is preferentially degraded . Using the same VHL E3-ligase ligand and p38 ligand (foretinib), researchers have demonstrated that varying the exit vector and linker length can dramatically shift degradation selectivity between p38α and p38δ .
Cooperative Binding Contributions
Research has revealed that the weak binary affinity of foretinib-based PROTACs for p38α can be overcome by cooperative binding contributions between VHL and p38α, forming a higher affinity ternary complex . This cooperative binding appears to be more pronounced for the p38α:SJFα:VHL complex compared to the p38δ:SJFα:VHL complex, contributing to the observed selectivity differences .
Comparison with Related Compounds
SJFα versus SJFδ
Both SJFα and SJFδ are PROTACs that target p38 isoforms but with inverted selectivity profiles:
Characteristic | SJFα | SJFδ |
---|---|---|
Linker Length | 13 atoms | 10 atoms |
Connection Type | Amide | Phenyl |
Primary Target | p38α | p38δ |
DC50 for Primary Target | 7.16 nM | 46.17 nM |
Dmax for Primary Target | 97.4% | 99.41% |
Degradation Duration | 72h post-washout | 24h post-washout |
This comparison highlights how seemingly minor structural modifications can fundamentally alter the degradation selectivity of PROTACs targeting the same protein family .
Research Applications
Cancer Research
SJFα serves as an important tool in cancer research, particularly for investigating the role of p38α in malignant processes . The p38 MAPK family has been implicated in various cancer-related pathways, including cell proliferation, inflammation, and stress responses .
Targeted Protein Degradation Technology
Beyond its specific application for p38α degradation, SJFα represents an important proof-of-concept for the broader field of targeted protein degradation . The selective degradation capabilities demonstrated by SJFα illustrate the potential for developing highly specific degraders even for closely related protein isoforms through strategic design of the linking components .
Mechanism Elucidation
SJFα has contributed significantly to understanding the mechanisms governing selective PROTAC-mediated protein degradation. Research using SJFα has revealed that factors beyond simple binary binding affinity, including ternary complex geometry and stability, play crucial roles in determining degradation efficiency and selectivity .
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